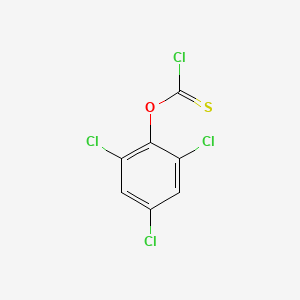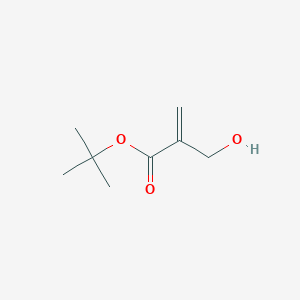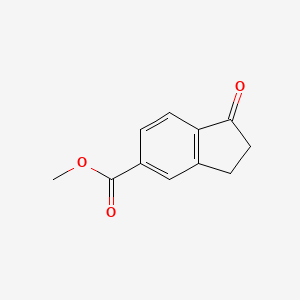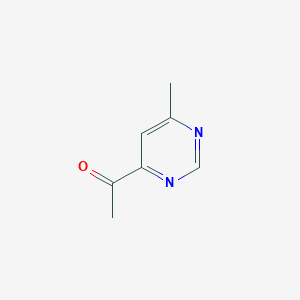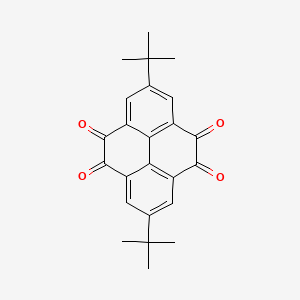
4-Iodo-1-butyne
Descripción general
Descripción
4-Iodo-1-butyne, also known as 4-iodobut-1-yne, is an organoiodine compound with a molecular formula of C4H5I. It is an alkyne that contains an iodine atom bonded to the terminal carbon atom of the alkyne chain. 4-Iodo-1-butyne is a colorless liquid at room temperature and has a pungent odor. It is highly reactive and can be used in a variety of synthetic organic reactions. It is also used as a reagent in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
4-Iodo-1-butyne is an epoxide that is synthesized by the asymmetric synthesis of 1-butyne . Asymmetric synthesis is a key process in the production of pharmaceuticals and fine chemicals, and 4-Iodo-1-butyne plays a crucial role in this process.
Trimerization
This compound has been shown to have biological effects, such as trimerization . Trimerization is a process where three identical molecules combine to form a single product. This property can be useful in various fields of research, including polymer science and materials engineering.
Trienylation
4-Iodo-1-butyne also exhibits the property of trienylation . This is a type of chemical reaction that involves the formation of a triene, a molecule with three double bonds. This property can be exploited in the synthesis of complex organic molecules.
Cancer Growth Inhibition
Interestingly, 4-Iodo-1-butyne has been shown to inhibit cancer growth . This makes it a potential candidate for further research in the field of oncology and could lead to the development of new cancer therapies.
Inhibition of Growth Factors Production
4-Iodo-1-butyne inhibits the production of growth factors, such as epidermal growth factor (EGF) and epidermal growth factor receptor (EGFR) . This property could be beneficial in the treatment of diseases characterized by excessive cell proliferation, such as cancer and psoriasis.
Cellular Proliferation Inhibition
4-Iodo-1-butyne has a strong inhibitory effect on cellular proliferation . This property could be exploited in the development of treatments for diseases characterized by uncontrolled cell growth.
Chemical Synthesis
4-Iodo-1-butyne is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . Its unique properties make it a valuable tool in the synthesis of a wide range of chemical compounds.
Research and Development
Due to its unique properties and applications, 4-Iodo-1-butyne is widely used in research and development . It’s a valuable tool for scientists working in various fields, from pharmaceuticals to materials science.
Propiedades
IUPAC Name |
4-iodobut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5I/c1-2-3-4-5/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLSTFIXVDSVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454608 | |
| Record name | 1-Butyne, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-butyne | |
CAS RN |
43001-25-8 | |
| Record name | 1-Butyne, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-iodo-1-butyne in the synthesis of Juvenile Hormone analogs, and how does its structure facilitate this role?
A: 4-Iodo-1-butyne serves as a crucial building block for constructing the triene system found in juvenile hormones []. Its structure, containing both an iodine atom and a terminal alkyne group, enables its participation in specific reactions that facilitate chain elongation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



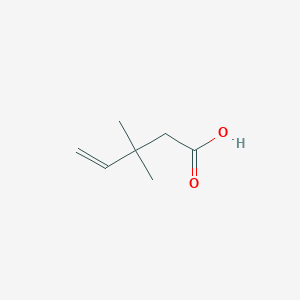


![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
